molecular formula C10H10Cl8 B1581427 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane CAS No. 84227-47-4

1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane

Cat. No.: B1581427
CAS No.: 84227-47-4
M. Wt: 413.8 g/mol
InChI Key: DVEYBSZJQZPNLT-UHFFFAOYSA-N
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Description

1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane is a chlorinated hydrocarbon known for its complex structure and significant chemical properties. This compound is part of a class of chemicals often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane typically involves multiple chlorination steps. The starting material is usually a bicyclic hydrocarbon, which undergoes successive chlorination reactions under controlled conditions to achieve the desired level of chlorination. Common reagents include chlorine gas and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are carried out in reactors designed to handle the highly reactive chlorine gas and the exothermic nature of the chlorination reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated carboxylic acids, while reduction can produce less chlorinated hydrocarbons.

Scientific Research Applications

1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorination reactions.

    Biology: Investigated for its effects on biological systems, particularly its potential as a pesticide or biocide.

    Medicine: Explored for its potential therapeutic properties, including its use in developing new drugs.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, disrupting normal cellular functions. The pathways involved often include oxidative stress and disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another chlorinated hydrocarbon with similar reactivity but different structural properties.

    5,6-Bis(chloromethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene: Shares a similar bicyclic structure but differs in the position and number of chlorine atoms.

Uniqueness

1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane is unique due to its specific arrangement of chlorine atoms and its dichloromethyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable for specific industrial and research applications.

This detailed overview provides a comprehensive understanding of 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[311]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,2,3,4,5,7-hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c1-7(2)8(16)3(11)4(12)9(17,6(14)15)10(7,18)5(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEYBSZJQZPNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(C(C(C(C1(C2Cl)Cl)(C(Cl)Cl)Cl)Cl)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274462
Record name 1,2,3,4,5,7-hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84227-47-4
Record name 1,2,3,4,5,7-hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Reactant of Route 2
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Reactant of Route 3
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
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1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
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1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Reactant of Route 6
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1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane

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